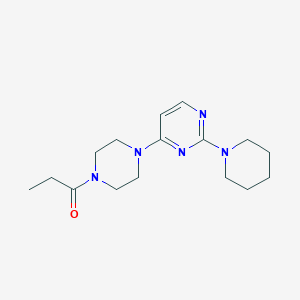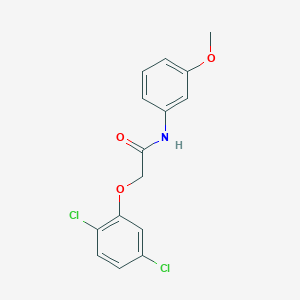
2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine often involves multi-step chemical processes. For instance, piperazinyl-glutamate-pyrimidines, which share structural similarities, are prepared with various substitutions at the pyrimidine ring, leading to potent bioactive molecules. Modifications at the piperidine ring are crucial for fine-tuning pharmacokinetic and physicochemical properties (Parlow et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with piperidinyl and piperazinyl groups, is critical for their biological activity. Structural studies often involve computational and experimental methods to understand the conformation and reactivity of these compounds. For example, solid-state NMR and X-ray diffraction have been used to investigate the structure of pyrido[1,2-c]pyrimidine derivatives, highlighting the importance of molecular geometry in biological interactions (Pisklak et al., 2008).
Chemical Reactions and Properties
Compounds like 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine participate in various chemical reactions, which are pivotal in medicinal chemistry for the development of new drugs. These reactions often include nucleophilic substitution, acylation, and alkylation, enabling the introduction of functional groups that modulate the compound's biological activity and pharmacokinetic properties. The reactivity of these compounds is influenced by the electronic and steric effects of the substituents on the pyrimidine ring (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine, such as solubility, melting point, and stability, are essential for its application in drug development. These properties are determined by the compound's molecular structure and significantly affect its formulation, bioavailability, and therapeutic efficacy. Research in this area focuses on optimizing these properties to enhance the compound's performance as a potential therapeutic agent.
Chemical Properties Analysis
The chemical properties of 2-(1-piperidinyl)-4-(4-propionyl-1-piperazinyl)pyrimidine, including its acidity, basicity, and reactivity, play a crucial role in its biological activity. The presence of the piperidine and piperazine rings contributes to the compound's basic nature, which can influence its interaction with biological targets. Studies on similar compounds have shown that modifications on the piperazine and pyrimidine rings can significantly affect their binding affinity and selectivity towards biological receptors (Hao et al., 2011).
科学的研究の応用
Chemistry and Synthesis
- The compound has been involved in studies related to the condensation of aminofluorenes and dibromoalkanes, leading to the formation of various derivatives, including those related to piperidine and piperazine (Barak, 1968).
Biological Activities
- Piperazinyl-glutamate-pyrimidines, closely related to the compound , have been prepared with substitutions leading to potent P2Y12 antagonists, suggesting applications in platelet aggregation inhibition (Parlow et al., 2009).
- Another study describes the preparation and antibacterial activity of related pyrimidine derivatives, highlighting their effectiveness against gram-negative bacteria, indicating potential applications in antimicrobial treatments (Matsumoto & Minami, 1975).
Pharmacological Properties
- Synthesis and pharmacological evaluation of 4-piperazinopyrimidines have been conducted, indicating properties like antiemetic, tranquilizing, and analgesic effects, which can be relevant for clinical applications (Mattioda et al., 1975).
Structural and Computational Studies
- Structural studies involving piperazinyl and pyrimidine derivatives have been conducted, indicating their potential for designing drugs with higher selectivity to certain receptors (Pisklak et al., 2008).
- The interaction of similar compounds with DNA has been studied, revealing their potential as DNA intercalators and amplifiers of anticancer drug action (Wilson et al., 1990).
Antimicrobial and Antihistaminic Activities
- The antimicrobial activity of pyrimidine derivatives has been noted in several studies, highlighting their potential in developing new antibiotics (Ammar et al., 2004).
- Research into novel pyrimidines for antihistaminic activity has also been conducted, suggesting potential applications in allergy treatments (Rahaman et al., 2009).
Drug Design and Molecular Modeling
- Molecular docking and dynamics studies have been performed on piperazinyl-glutamate-pyridines/pyrimidines, aiding in the design of new drugs, particularly for inhibiting platelet aggregation (Hao et al., 2011).
特性
IUPAC Name |
1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-15(22)20-12-10-19(11-13-20)14-6-7-17-16(18-14)21-8-4-3-5-9-21/h6-7H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSHUTLIHKECKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)


![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)
![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)
![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)
![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)